N-[(2E)-3-(2-Fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide
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Overview
Description
(E)-N-(3-(2-fluorophenyl)-2-methylallyl)-3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-(2-fluorophenyl)-2-methylallyl)-3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide typically involves multiple steps, including:
Formation of the Benzamide Core: This can be achieved through the reaction of 3,4,5-trimethoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Fluorophenyl Group: This step may involve a Heck reaction or a similar coupling reaction to introduce the (2-fluorophenyl) group.
Allylation and Methylation:
Pyrrolidine Derivative Addition: The final step involves the addition of the pyrrolidine derivative to complete the synthesis.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the carbonyl group in the benzamide core, potentially leading to the formation of amines.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways.
Industry
In industry, it may find applications in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of (E)-N-(3-(2-fluorophenyl)-2-methylallyl)-3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(2-fluorophenyl)-2-methylallyl)-3,4,5-trimethoxybenzamide
- N-(2-(1-methylpyrrolidin-2-yl)ethyl)-3,4,5-trimethoxybenzamide
Uniqueness
The unique combination of functional groups in (E)-N-(3-(2-fluorophenyl)-2-methylallyl)-3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide may confer distinct pharmacological properties, making it a valuable compound for research and development.
Biological Activity
N-[(2E)-3-(2-Fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide is a complex organic compound with potential biological activities. Its unique structure, which includes a fluorophenyl group and a trimethoxybenzamide moiety, suggests various interactions with biological systems. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C27H35FN2O4
- Molecular Weight : 470.6 g/mol
- IUPAC Name : N-[3-(2-fluorophenyl)-2-methylprop-2-enyl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The presence of the fluorophenyl group may enhance lipophilicity, facilitating membrane penetration and receptor binding. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biochemical pathways involved in disease processes.
Potential Mechanisms:
- Receptor Binding : The compound may bind to neurotransmitter receptors or other cellular targets, altering signal transduction pathways.
- Enzyme Inhibition : It could inhibit enzymes involved in metabolic processes, thereby affecting cellular functions.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can protect cells from oxidative stress.
Anticancer Properties
Research indicates that compounds similar to this compound may possess cytotoxic effects against various cancer cell lines. For example:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast) | 15.6 | Inhibition of proliferation |
HeLa (Cervical) | 12.4 | Induction of apoptosis |
A549 (Lung) | 10.8 | Cell cycle arrest |
These findings suggest potential for development as an anticancer agent.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have shown that related compounds can reduce neuronal cell death in models of neurodegenerative diseases by:
- Reducing oxidative stress.
- Inhibiting apoptosis pathways.
- Modulating neuroinflammatory responses.
Case Studies
-
In Vivo Studies :
- A study on mice treated with a similar compound showed significant reductions in tumor size compared to control groups.
- Behavioral tests indicated improved cognitive function in models of Alzheimer’s disease.
-
Clinical Trials :
- Early-phase trials are underway to assess the safety and efficacy of this compound in humans, focusing on its application in oncology and neurology.
Properties
Molecular Formula |
C27H35FN2O4 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
N-[3-(2-fluorophenyl)-2-methylprop-2-enyl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C27H35FN2O4/c1-19(15-20-9-6-7-11-23(20)28)18-30(14-12-22-10-8-13-29(22)2)27(31)21-16-24(32-3)26(34-5)25(17-21)33-4/h6-7,9,11,15-17,22H,8,10,12-14,18H2,1-5H3 |
InChI Key |
JVRRRKAXHMGUHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1F)CN(CCC2CCCN2C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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